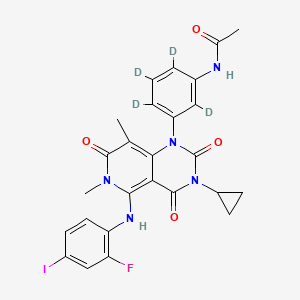

Trametinib-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H23FIN5O4 |

|---|---|

Molecular Weight |

619.4 g/mol |

IUPAC Name |

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]acetamide |

InChI |

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4D,5D,6D,12D |

InChI Key |

LIRYPHYGHXZJBZ-PUYVGKOOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C)[2H] |

Canonical SMILES |

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

Trametinib-d4: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trametinib-d4 is the deuterated analog of Trametinib, a potent and highly specific inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. Trametinib itself is a critical therapeutic agent in the treatment of various cancers, particularly BRAF V600 mutation-positive unresectable or metastatic melanoma.[1][2] The introduction of deuterium atoms (d4) into the Trametinib molecule renders this compound an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as a stable isotope-labeled internal standard for the accurate quantification of Trametinib in biological matrices.[3][4] This technical guide provides a comprehensive overview of this compound, its chemical properties, its role in the MAPK/ERK signaling pathway, and its application in bioanalytical methodologies.

Chemical Structure and Properties of this compound

This compound is structurally identical to Trametinib, with the exception of four hydrogen atoms on the phenyl ring of the acetamide group being replaced by deuterium atoms. This substitution results in a molecule with a higher molecular weight but nearly identical physicochemical properties and chromatographic behavior to the unlabeled drug.

Chemical Structure of Trametinib and this compound

Below are the chemical structures of Trametinib and its deuterated analog, this compound.

Trametinib:

This compound:

Caption: Chemical structures of Trametinib (left) and this compound (right), highlighting the location of the four deuterium atoms on the phenyl acetamide moiety.

Quantitative Data

The key quantitative properties of Trametinib and this compound are summarized in the table below for easy comparison.

| Property | Trametinib | This compound |

| Molecular Formula | C₂₆H₂₃FIN₅O₄ | C₂₆H₁₉D₄FIN₅O₄ |

| Molecular Weight | 615.40 g/mol [5] | 619.42 g/mol [4] |

| CAS Number | 871700-17-3[2] | Not available |

| Isotopic Purity | Not Applicable | ≥98% |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | Soluble in DMSO | Soluble in DMSO |

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Trametinib functions as an allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[3] This pathway is a critical cascade that regulates cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth. Trametinib binds to a unique allosteric pocket in the MEK enzymes, preventing their phosphorylation and activation, thereby inhibiting downstream signaling to ERK and ultimately blocking the aberrant cellular proliferation.[3]

The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by Trametinib.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Experimental Protocols: Quantification of Trametinib using this compound

The primary application of this compound is as an internal standard (IS) in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Trametinib in biological samples such as plasma. The use of a stable isotope-labeled IS is considered the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis.[6]

Below is a representative experimental protocol for the quantification of Trametinib in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma sample, add 20 µL of an internal standard working solution containing this compound (concentration will depend on the specific assay, a typical concentration might be 40 ng/mL).

-

Vortex the sample for 30 seconds.

-

Add 1 mL of tert-Butyl methyl ether (TBME) for protein precipitation and liquid-liquid extraction.

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Trametinib: The precursor ion [M+H]⁺ is m/z 616.2. A common product ion for quantification is m/z 491.2.[7]

-

This compound: The precursor ion [M+H]⁺ will be m/z 620.2 (an increase of 4 Da due to the four deuterium atoms). The fragmentation pattern is expected to be similar to Trametinib, so a likely product ion would be m/z 495.2.

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both Trametinib and this compound to achieve maximum sensitivity.

Experimental Workflow Visualization

The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug analyte using a stable isotope-labeled internal standard.

Caption: A typical bioanalytical workflow for drug quantification using an internal standard.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Trametinib. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of accurate and precise pharmacokinetic and bioanalytical data. A thorough understanding of its chemical properties, the mechanism of action of its parent compound, and the appropriate analytical methodologies is crucial for its effective implementation in research and development.

References

- 1. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Trametinib | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. texilajournal.com [texilajournal.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

Trametinib-d4 mechanism of action as a MEK inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the mechanism of action of Trametinib as a MEK inhibitor. While the focus is on Trametinib-d4, the vast majority of publicly available scientific literature and experimental data pertains to the non-deuterated form, Trametinib. This compound is a deuterated analog of Trametinib, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is primarily intended to alter the pharmacokinetic properties of the drug, such as its metabolic rate, without changing its fundamental mechanism of action. Therefore, the information presented below, based on studies of Trametinib, is considered directly applicable to the core mechanism of this compound.

Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway

Trametinib is a highly selective, allosteric, and reversible inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2] These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway.[1][3] In many cancers, particularly those with BRAF or RAS mutations, this pathway is constitutively activated, leading to uncontrolled cell proliferation and survival.[1][3]

Trametinib binds to a unique allosteric pocket adjacent to the ATP-binding site of MEK1 and MEK2.[4][5] This binding is non-competitive with respect to ATP and locks the MEK protein in an inactive conformation, preventing its phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[1][5] The inhibition of ERK1/2 phosphorylation blocks the downstream signaling cascade that promotes cell cycle progression and cell survival.[2] This ultimately leads to G1 cell cycle arrest and apoptosis in cancer cells with a hyperactivated MAPK pathway.[2][6]

The specificity of Trametinib for MEK1/2 has been confirmed against a large panel of other kinases, demonstrating its targeted nature.[2] Due to its mechanism, Trametinib is often used in combination with BRAF inhibitors, such as Dabrafenib, to achieve a more potent and durable anti-cancer effect by targeting the MAPK pathway at two different nodes.[1][3][7]

Quantitative Data

The following table summarizes key quantitative data for Trametinib based on in vitro assays.

| Parameter | Value | Target(s) | Assay Type | Reference |

| IC50 | 0.92 nM | MEK1 | Cell-free kinase assay | [2] |

| 1.8 nM | MEK2 | Cell-free kinase assay | [2] | |

| 1.0 - 2.5 nM | BRAF V600E melanoma cell lines | Cell proliferation assay | [2] | |

| Kd | 0.019 nM | Inactivated MEK1 | Surface plasmon resonance | [8] |

| 131 nM | Isolated MEK1 | In vitro binding assay | [9] | |

| 63.9 nM | KSR1:MEK1 complex | In vitro binding assay | [9] |

Experimental Protocols

In Vitro MEK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against MEK1/2.

Objective: To quantify the concentration of this compound required to inhibit 50% of MEK1/2 kinase activity (IC50).

Materials:

-

Recombinant active MEK1 or MEK2 enzyme

-

Inactive ERK2 as a substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., MOPS buffer with MgCl2)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phospho-ERK specific antibody

-

Detection system (e.g., ELISA-based or luminescence-based like ADP-Glo™)

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant MEK1 or MEK2 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated ERK2 using a suitable detection method. For an ELISA-based method, this involves transferring the reaction mixture to an antibody-coated plate. For a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell line of interest (e.g., BRAF-mutant melanoma cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates with water to remove TCA and air dry.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes to stain the cellular proteins.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Add Tris base solution to each well to solubilize the protein-bound dye.

-

Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Western Blotting for ERK Phosphorylation

This protocol details the procedure to detect the inhibition of ERK phosphorylation in cells treated with this compound.

Objective: To visualize and quantify the decrease in phosphorylated ERK (p-ERK) levels relative to total ERK levels in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 24, or 48 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with the primary antibody against total ERK1/2, followed by the secondary antibody and detection steps.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Pharmacokinetic Considerations for this compound

While the pharmacodynamic mechanism of this compound is expected to be identical to that of Trametinib, its pharmacokinetic profile may be altered due to the kinetic isotope effect. The substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This can slow down metabolic processes that involve the cleavage of this bond.

Trametinib is primarily metabolized through deacetylation by carboxylesterases.[10] If the deuteration in this compound is at a site of metabolic modification, it could lead to:

-

Reduced rate of metabolism: This would result in a longer half-life and increased overall drug exposure (AUC).

-

Altered metabolite profile: The formation of certain metabolites might be reduced.

These potential changes could have clinical implications, such as allowing for lower or less frequent dosing to achieve the same therapeutic effect, or potentially altering the side effect profile. However, without specific pharmacokinetic studies on this compound, these remain theoretical considerations. It is crucial for researchers and drug development professionals to consult specific data for this compound as it becomes available.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 5. ndi.fda.moph.go.th [ndi.fda.moph.go.th]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. s3.pgkb.org [s3.pgkb.org]

Trametinib vs. Trametinib-d4: A Technical Guide to Their Core Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Trametinib and its deuterated analogue, Trametinib-d4. While both compounds share the same core chemical structure and mechanism of action as potent and selective inhibitors of MEK1 and MEK2 kinases, their primary applications in research and development are distinctly different. This document elucidates these differences, focusing on their respective roles in pharmacology and analytical biochemistry. We present a comprehensive overview of Trametinib's mechanism of action, its pharmacokinetic profile, and the established utility of this compound as an internal standard in bioanalytical assays. This guide aims to equip researchers, scientists, and drug development professionals with a clear understanding of when and how to utilize each of these compounds in their studies.

Introduction: The Role of MEK Inhibition in Oncology

Trametinib is an orally bioavailable small molecule inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2][3] MEK enzymes are crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, driving tumor cell proliferation and survival. Trametinib is indicated for the treatment of various cancers harboring BRAF V600 mutations, often in combination with BRAF inhibitors such as dabrafenib.[4][5][6][7] The development of deuterated analogues of pharmaceutical compounds, such as this compound, has become a valuable tool in drug development, primarily for bioanalytical purposes.

Chemical Structure and Physicochemical Properties

The core difference between Trametinib and this compound lies in the isotopic substitution of four hydrogen atoms with deuterium on the cyclopropyl and acetyl groups.

| Property | Trametinib | This compound |

| Molecular Formula | C₂₆H₂₃FIN₅O₄ | C₂₆H₁₉D₄FIN₅O₄ |

| Molecular Weight | 615.4 g/mol | 619.43 g/mol |

| Chemical Name | N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}acetamide | N-{3-[3-(Cyclopropyl-d4)-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}acetamide |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | Soluble in DMSO | Soluble in DMSO |

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

Both Trametinib and this compound are expected to exhibit the same mechanism of action due to their identical core pharmacophore. Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2. By binding to a unique allosteric pocket on the MEK enzymes, Trametinib prevents RAF-mediated phosphorylation and activation of MEK, which in turn inhibits the phosphorylation of ERK1 and ERK2. This blockade of the MAPK signaling cascade leads to a decrease in cell proliferation, cell cycle arrest, and apoptosis in cancer cells with a constitutively active pathway.

Key Differences and Primary Applications

The fundamental distinction between Trametinib and this compound lies in their intended use, which is a direct consequence of the isotopic labeling.

-

Trametinib: The active pharmaceutical ingredient (API) used in clinical settings and for in vitro and in vivo pharmacological studies to investigate its therapeutic effects. Its efficacy and safety have been established through extensive clinical trials.

-

This compound: A stable isotope-labeled (SIL) analogue of Trametinib. Its primary and well-established application is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] In these assays, a known quantity of this compound is added to biological samples (e.g., plasma, tissue homogenates) prior to sample preparation and analysis. Because this compound has nearly identical chemical and physical properties to Trametinib, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled Trametinib by the mass spectrometer. This allows for accurate quantification of Trametinib in the sample by calculating the ratio of the signal from Trametinib to that of the known amount of this compound, thereby correcting for any sample loss during processing or variations in instrument response.

While deuteration can sometimes be employed to intentionally alter a drug's metabolic profile to improve its pharmacokinetic properties (a "deuterium switch"), there is currently no publicly available evidence to suggest that this compound is being developed for therapeutic use. A patent for a combination therapy including Trametinib does mention the potential for deuteration to improve metabolic stability, but this is a general statement and not accompanied by specific data for this compound.[11]

Pharmacokinetic Profile of Trametinib

The pharmacokinetic parameters of Trametinib have been well-characterized in clinical studies. As this compound is not intended for therapeutic use, there is no corresponding clinical pharmacokinetic data.

| Parameter | Value |

| Bioavailability | 72% |

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours |

| Protein Binding | 97.4% |

| Apparent Volume of Distribution (Vc/F) | 214 L |

| Metabolism | Primarily via deacetylation by carboxylesterases. |

| Elimination Half-life | 3.9 to 4.8 days |

| Excretion | >80% in feces, <20% in urine |

Data compiled from references:[1][2][12][13][14]

Experimental Protocols

In Vitro MEK Inhibition Assay (Conceptual)

To assess the inhibitory activity of Trametinib, a typical in vitro kinase assay would involve:

-

Reagents: Recombinant active MEK1 or MEK2, recombinant inactive ERK2, ATP, and a specific antibody for phosphorylated ERK2.

-

Procedure:

-

Incubate MEK1/2 with varying concentrations of Trametinib.

-

Initiate the kinase reaction by adding ATP and inactive ERK2.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Stop the reaction and quantify the amount of phosphorylated ERK2 using methods such as ELISA, Western blot, or homogeneous time-resolved fluorescence (HTRF).

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Trametinib concentration to determine the IC50 value.

Quantification of Trametinib in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the bioanalysis of Trametinib.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at 40 ng/mL).

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Trametinib and this compound. For example (values are illustrative and require optimization):

-

Trametinib: m/z 616.2 -> 491.2

-

This compound: m/z 620.2 -> 495.2

-

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of Trametinib into blank plasma and processing as described above.

-

Plot the peak area ratio of Trametinib to this compound against the nominal concentration of the calibrators.

-

Determine the concentration of Trametinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Trametinib and this compound are chemically almost identical, yet their roles in drug development and research are distinct and complementary. Trametinib is the pharmacologically active agent, whose efficacy as a MEK inhibitor is leveraged for cancer therapy. This compound, on the other hand, is an indispensable analytical tool, enabling the precise and accurate quantification of Trametinib in biological matrices. This is crucial for pharmacokinetic and toxicokinetic studies, which are fundamental to understanding a drug's behavior in vivo and ensuring its safe and effective clinical use. For researchers in the field, a clear understanding of these differing applications is essential for the appropriate design and execution of both pharmacological and bioanalytical experiments. While the potential for deuteration to favorably alter drug metabolism exists, this compound's established role remains firmly in the realm of bioanalytical internal standards.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparative efficacy of dabrafenib + trametinib versus treatment options for metastatic melanoma in first-line settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of dabrafenib and trametinib combination therapy with vemurafenib monotherapy on health-related quality of life in patients with unresectable or metastatic cutaneous BRAF Val600-mutation-positive melanoma (COMBI-v): results of a phase 3, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN111936141A - Triple pharmaceutical combination comprising dabrafenib, trametinib and an ERK inhibitor - Google Patents [patents.google.com]

- 12. Population pharmacokinetics and exposure-response of trametinib, a MEK inhibitor, in patients with BRAF V600 mutation-positive melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Trametinib: Potent MEK Inhibitor with Specific Pharmacokinetic and Pharmacodynamic Properties_Chemicalbook [chemicalbook.com]

Isotopic Labeling of Trametinib to Trametinib-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Trametinib and Isotopic Labeling

Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1] It is used in the treatment of various cancers, particularly those with BRAF mutations.[2] Isotopic labeling, the replacement of an atom with its isotope, is a critical tool in drug development. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used to create isotopically labeled internal standards for quantitative bioanalysis by mass spectrometry.[1] The increased mass of the deuterated compound allows for its clear differentiation from the unlabeled drug, ensuring accurate quantification in complex biological matrices. Trametinib-d4, as a deuterated analog of Trametinib, serves this essential role in preclinical and clinical studies.

Trametinib's Mechanism of Action: The MAPK/ERK Signaling Pathway

Trametinib exerts its therapeutic effect by inhibiting the MAPK/ERK signaling pathway, a critical cascade that regulates cell growth, proliferation, differentiation, and survival.[3][4] In many cancers, mutations in proteins like BRAF or RAS lead to the constitutive activation of this pathway, driving uncontrolled cell division.[3] Trametinib is an ATP-noncompetitive inhibitor that binds to an allosteric pocket of MEK1 and MEK2, preventing their phosphorylation and activation by RAF kinases.[1] This, in turn, blocks the downstream phosphorylation of ERK1 and ERK2, leading to the inhibition of tumor cell proliferation.

Synthesis of this compound

A plausible synthetic route to this compound involves the incorporation of deuterium atoms at the two N-methyl groups of the pyridopyrimidine core. This can be achieved by utilizing a deuterated methylating agent in the final steps of the synthesis of the core structure. The following proposed workflow is based on known synthetic methods for Trametinib.

Experimental Protocol (Hypothetical)

This protocol describes a plausible method for the synthesis of this compound.

Step 1: Synthesis of a Pyridopyrimidine Precursor The synthesis would begin with the formation of a suitable pyridopyrimidine precursor. This can be achieved through various published methods, often involving the condensation of substituted pyrimidines with other reagents.

Step 2: Deuteromethylation of the Pyridopyrimidine Core The key deuteration step involves the methylation of the nitrogen atoms on the pyridopyrimidine core using a deuterated reagent.

-

To a solution of the pyridopyrimidine precursor (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) (2.2 equivalents), dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude deuterated intermediate.

Step 3: Final Assembly and Purification The final steps involve the coupling of the deuterated intermediate with the remaining portion of the Trametinib molecule, followed by purification.

-

The deuterated intermediate is then subjected to a coupling reaction, likely a palladium-catalyzed cross-coupling or a nucleophilic aromatic substitution, with the appropriate aromatic amine precursor to complete the this compound structure.

-

The crude this compound is then purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Analytical Characterization

The successful synthesis of this compound must be confirmed by rigorous analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic purity.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

| Trametinib | C₂₆H₂₃FIN₅O₄ | 615.0752 | 616.0825 |

| This compound | C₂₆H₁₉D₄FIN₅O₄ | 619.1003 | 620.1076 |

Table 1: Hypothetical Mass Spectrometry Data for Trametinib and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the positions of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the two N-methyl groups would be significantly diminished or absent compared to the spectrum of unlabeled Trametinib.

| Chemical Shift (ppm) (Solvent: DMSO-d₆) | Multiplicity | Integration (Trametinib) | Integration (this compound) | Assignment |

| ~3.4 | s | 3H | ~0H | N-CH₃ |

| ~3.2 | s | 3H | ~0H | N-CH₃ |

| ... | ... | ... | ... | ... |

Table 2: Hypothetical ¹H NMR Data Comparison for Trametinib and this compound, highlighting the disappearance of the N-methyl proton signals.

Application of this compound

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Trametinib concentrations in biological samples (e.g., plasma, tissue). Its chemical and physical properties are nearly identical to Trametinib, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for accurate and precise quantification.

Conclusion

This technical guide has outlined a comprehensive approach to the isotopic labeling of Trametinib to this compound. While a specific, publicly available synthetic protocol is lacking, a plausible synthetic strategy and expected analytical outcomes have been presented. The detailed mechanism of action and the critical role of this compound in drug development research are also highlighted. This guide serves as a foundational resource for scientists and researchers engaged in the synthesis, analysis, and application of isotopically labeled pharmaceutical compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

Technical Guide to Trametinib-d4: Specifications and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis specifications for Trametinib-d4, a deuterated analog of the MEK inhibitor Trametinib. This document details the key quality attributes, analytical methodologies, and relevant biological pathways to support its use in research and drug development.

Core Specifications of this compound

This compound serves as an internal standard for the quantification of Trametinib in various analytical applications, particularly in pharmacokinetic and metabolic studies.[1][2] Its physical and chemical properties are critical for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

The following table summarizes the typical specifications found on a Certificate of Analysis for this compound.

| Parameter | Specification | Analytical Method |

| Identity | ||

| Chemical Name | N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6, 8-dimethyl-2, 4, 7-trioxo-3, 4, 6, 7-tetrahydropyrido[4, 3-d]pyrimidin-1(2H)-yl)phenyl-d4)acetamide | Conforms to structure |

| Molecular Formula | C₂₆H₁₉D₄FIN₅O₄[3] | Mass Spectrometry |

| Molecular Weight | 619.4 g/mol [3] | Mass Spectrometry |

| Purity | ||

| Chemical Purity | ≥98% | HPLC |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₆); ≤1% d₀[2] | Mass Spectrometry |

| Physical Properties | ||

| Appearance | Solid | Visual Inspection |

| Solubility | Soluble in DMSO (approx. 50 mg/mL) and Dimethyl Formamide (approx. 2-3 mg/mL)[1][2] | Solubility Test |

| Storage and Stability | ||

| Storage Temperature | -20°C[2] | |

| Stability | ≥ 2 years at -20°C[2] |

Experimental Protocols

The quality control of this compound relies on a series of analytical tests to confirm its identity, purity, and stability. The following are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC (RP-HPLC) method is commonly employed to determine the chemical purity of Trametinib and its analogs.

Objective: To separate this compound from any impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Symmetry Xterra C18 column (4.6mm x 150mm, 5µm)[4]

Reagents:

-

Acetonitrile (HPLC grade)[4]

-

Potassium dihydrogen phosphate buffer (pH 2.8, adjusted with orthophosphoric acid)[4]

-

Water (HPLC grade)

-

Methanol (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and Potassium dihydrogen phosphate buffer in a 35:65 (v/v) ratio.[4] Degas the mobile phase by ultrasonication for 15 minutes and filter through a 0.45 µm filter.[4]

-

Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable diluent, such as the mobile phase.[4]

-

Chromatographic Conditions:

-

Analysis: Inject the sample and standard solutions into the HPLC system. The purity is determined by comparing the peak area of the main component to the total peak area of all components.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium labeling.

Objective: To verify the molecular weight and assess the isotopic distribution.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Reagents:

-

Acetonitrile

-

Ammonium acetate in water (0.5 mM)[5]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

LC Separation: The sample is injected into the LC system, and the analyte is separated on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and 0.5 mM ammonium acetate in water.[5]

-

MS Analysis: The eluent from the LC is introduced into the mass spectrometer. The analysis is performed in positive-ion mode.

-

Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to confirm the level of deuterium incorporation.

Visualizing Key Processes

The following diagrams illustrate the quality control workflow for this compound and its biological mechanism of action.

Trametinib is an inhibitor of mitogen-activated protein kinase (MEK).[6] The following diagram illustrates the signaling pathway affected by Trametinib.

References

A Comprehensive Technical Guide to the Solubility of Trametinib-d4

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and their deuterated analogues is paramount. This guide provides an in-depth look at the solubility of Trametinib-d4, a deuterated form of Trametinib, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Trametinib is a potent and highly specific inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2][3][4][5] Its deuterated version, this compound, is often used as an internal standard in quantitative bioanalytical assays.[6]

Solubility of Trametinib and its Deuterated Form

The solubility of a compound is a critical parameter for in vitro and in vivo studies. Trametinib, and by extension this compound, exhibits a range of solubilities in different solvents. Due to the low aqueous solubility of the parent form of trametinib, a dimethyl sulfoxide (DMSO) solvate is often used.[7]

Quantitative Solubility Data

The following table summarizes the available solubility data for Trametinib and its deuterated and solvated forms in various solvents. It is important to note that the solubility of this compound is expected to be very similar to that of Trametinib in organic solvents.

| Compound | Solvent | Solubility | Conditions |

| This compound | DMSO | 50 mg/mL (80.72 mM) | Requires sonication[6] |

| Trametinib | DMSO | 25 mg/mL (40.62 mM) | Requires sonication, warming, and heating to 60°C[8] |

| 20 mg/mL | With warming[9] | ||

| ~3 mg/mL | Purged with an inert gas[10] | ||

| Trametinib (DMSO solvate) | DMSO | 6 mg/mL (8.65 mM) | Fresh DMSO recommended; warming and ultrasonication can aid dissolution[5] |

| 3.33 mg/mL (4.80 mM) | Requires sonication[11] | ||

| Trametinib | Dimethyl formamide (DMF) | ~2 mg/mL | Purged with an inert gas[10] |

| Trametinib | Ethanol | Very poorly soluble[9] / Insoluble[5] | |

| Trametinib | Water | Very poorly soluble[9] / Insoluble[5] | Estimated to be about 5-10 µM in plain water[9] |

| Trametinib | 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | Prepared by first dissolving in DMSO then diluting with the aqueous buffer[10] |

| Trametinib (DMSO solvate) | 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (3.60 mM) | Clear solution[11] |

| Trametinib (DMSO solvate) | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.5 mg/mL (3.60 mM) | Clear solution[11] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental results. Below are generalized methodologies for preparing stock solutions and determining solubility, based on common laboratory practices.

Preparation of a Stock Solution

A common procedure for preparing a stock solution of this compound involves dissolving the solid compound in a suitable organic solvent, typically DMSO.

Caption: Workflow for preparing a this compound stock solution.

Method for Solubility Assessment using HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed to quantify the amount of dissolved this compound in a saturated solution.

-

Preparation of a Saturated Solution : An excess amount of this compound is added to the solvent of interest in a vial. The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation of Undissolved Solid : The saturated solution is filtered (e.g., using a 0.45 µm filter) or centrifuged to remove any undissolved solid.

-

Dilution : A known volume of the clear supernatant is carefully diluted with the mobile phase to a concentration within the linear range of the calibration curve.

-

HPLC Analysis : The diluted sample is injected into an HPLC system. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., pH 2.8) in a 35:65 v/v ratio, with detection at 246 nm.[12]

-

Quantification : The concentration of this compound in the diluted sample is determined by comparing its peak area to a standard calibration curve. The solubility is then calculated by taking the dilution factor into account.

The MAPK/ERK Signaling Pathway: The Target of Trametinib

Trametinib functions by inhibiting MEK1 and MEK2, which are central kinases in the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[4] By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling.[2][3]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

This guide provides essential technical information on the solubility of this compound for researchers and drug development professionals. The provided data and protocols are intended to facilitate the design and execution of scientifically sound experiments. As with any chemical substance, it is crucial to consult the relevant Safety Data Sheet (SDS) before handling.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trametinib - My Cancer Genome [mycancergenome.org]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. usbio.net [usbio.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. bepls.com [bepls.com]

Trametinib-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trametinib-d4, a deuterated isotopologue of Trametinib. The information is curated for professionals in research and drug development, with a focus on its chemical properties, biological context, and application in experimental settings.

Core Compound Data

This compound is the deuterium-labeled version of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. The incorporation of deuterium atoms creates a stable, heavier isotopologue, which is invaluable for specific analytical applications, particularly in pharmacokinetic studies where it serves as an internal standard for mass spectrometry-based quantification.

| Parameter | Value | Source |

| Chemical Name | N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl-2,4,5,6-d4)acetamide | [1] |

| Molecular Formula | C₂₆H₁₉D₄FIN₅O₄ | [1][2][3] |

| Molecular Weight | 619.42 g/mol | [2][4][5] |

| CAS Number | Not Available (NA) | [1][5][6][7][8] |

| Unlabeled CAS | 871700-17-3 | [2][3][9] |

Note on CAS Number: A specific CAS number for this compound is not consistently available in public databases. The CAS number for the unlabeled parent compound, Trametinib (871700-17-3), is frequently used as a reference.

Signaling Pathway of Trametinib

Trametinib targets the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 kinases. This pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. In many cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or BRAF. Trametinib's inhibition of MEK1/2 blocks the phosphorylation and activation of ERK1/2, thereby impeding downstream signaling and inhibiting cancer cell growth.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Experimental Protocols

In Vitro MEK1 Kinase Assay

Objective: To determine the inhibitory activity of Trametinib on MEK1 kinase in a cell-free system.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 substrate

-

ATP (γ-³²P-ATP for radiometric assay or cold ATP for luminescence-based assay)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Trametinib stock solution (in DMSO)

-

96-well assay plates

-

Scintillation counter or luminometer

Methodology:

-

Prepare serial dilutions of Trametinib in DMSO and then dilute further in assay buffer.

-

In a 96-well plate, add the assay buffer, inactive ERK2 substrate, and the diluted Trametinib or DMSO (vehicle control).

-

Initiate the reaction by adding the recombinant active MEK1 enzyme.

-

Start the kinase reaction by adding ATP (spiked with γ-³²P-ATP for radiometric detection).

-

Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

For radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each Trametinib concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow: Pharmacokinetic Analysis using this compound

This compound is an ideal internal standard for the quantification of Trametinib in biological matrices (e.g., plasma, tissue homogenates) due to its similar chemical and physical properties to the unlabeled drug, but with a distinct mass.

Caption: A typical workflow for pharmacokinetic sample analysis using this compound as an internal standard.

References

- 1. alentris.org [alentris.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS - 871700-17-3 (non-labelled) | Axios Research [axios-research.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. Trametinib -D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. Trametinib D4 | CAS No: NA [aquigenbio.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. einsteiniumchemie.com [einsteiniumchemie.com]

The Biological Activity of Deuterated Trametinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, is a clinically approved targeted therapy for various cancers harboring BRAF mutations. Its efficacy is, in part, limited by its pharmacokinetic profile. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, presents a promising approach to improving the metabolic stability and therapeutic index of pharmaceuticals. This technical guide explores the biological activity of deuterated trametinib, providing a comprehensive overview of its mechanism of action, a theoretical framework for the impact of deuteration based on its known metabolism, and detailed experimental protocols for its evaluation. While direct comparative preclinical and clinical data for deuterated trametinib remain limited in publicly accessible literature, this document serves as a foundational resource for researchers investigating this next-generation MEK inhibitor.

Introduction to Trametinib and the Rationale for Deuteration

Trametinib is a reversible, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival.[1] Trametinib has demonstrated significant clinical activity in the treatment of metastatic melanoma with BRAF V600E or V600K mutations.[2]

The primary route of metabolism for trametinib is through non-cytochrome P450 (CYP) mediated deacetylation, a reaction catalyzed by carboxylesterases.[1][3][4][5] This metabolic pathway can influence the drug's half-life and overall exposure. The "deuterium kinetic isotope effect" is a well-established phenomenon where the replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond at a site of metabolic cleavage can slow down the rate of metabolism. This can lead to an increased plasma half-life, greater drug exposure (Area Under the Curve - AUC), and potentially a more favorable dosing regimen with improved efficacy and reduced toxicity.

This guide will focus on trametinib-d4, a commercially available deuterated analog of trametinib, as a representative molecule for discussing the potential biological impact of deuteration.

Mechanism of Action and Signaling Pathway

Trametinib exerts its therapeutic effect by inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The inhibition of ERK1/2 phosphorylation blocks the transmission of oncogenic signals, leading to the suppression of tumor cell proliferation and induction of apoptosis.

Quantitative Data: Biological Activity and Pharmacokinetics of Trametinib

The following tables summarize the key in vitro activity and clinical pharmacokinetic parameters of non-deuterated trametinib, which serve as a benchmark for evaluating its deuterated counterpart.

| Parameter | Value | Assay System | Reference |

| IC50 (MEK1) | 0.92 nM | Cell-free kinase assay | [1] |

| IC50 (MEK2) | 1.8 nM | Cell-free kinase assay | [1] |

| Cellular IC50 | 0.48 - 36 nM | Human colorectal cancer cell lines (B-RAF or K-RAF mutant) | [1] |

Table 1: In Vitro Biological Activity of Trametinib

| Parameter | Value (Human) | Dose | Reference |

| Bioavailability | 72% | 2 mg single oral dose | [6] |

| Tmax | 1.5 hours | 2 mg single oral dose | [6] |

| Half-life (t1/2) | 3.9 - 4.8 days | Population pharmacokinetic analysis | [6] |

| Apparent Clearance (CL/F) | 4.9 L/h | 2 mg single oral dose | |

| Volume of Distribution (Vd/F) | 214 L | 2 mg single oral dose | |

| Protein Binding | 97.4% | - | [3] |

| Metabolism | Primarily non-CYP mediated deacetylation | - | [1][3][4][5] |

| Excretion | >80% in feces, <20% in urine | - | [7] |

Table 2: Clinical Pharmacokinetic Parameters of Trametinib

The Deuterium Kinetic Isotope Effect and its Application to Trametinib

The primary metabolic pathway of trametinib is deacetylation, which involves the cleavage of a carbon-hydrogen bond on the acetyl group. By replacing the hydrogen atoms on this acetyl group with deuterium, as in this compound, the carbon-deuterium bond energy is increased. This makes the bond more resistant to enzymatic cleavage by carboxylesterases, potentially slowing down the rate of metabolism.

A slower metabolism of deuterated trametinib could lead to:

-

Increased Half-Life: A longer duration of action, potentially allowing for less frequent dosing.

-

Increased AUC: Greater overall drug exposure, which may lead to enhanced efficacy.

-

Reduced Inter-individual Variability: More predictable pharmacokinetics across different patient populations.

-

Improved Safety Profile: By reducing the formation of metabolites, some of which may have off-target effects.

Experimental Protocols for Evaluating Deuterated Trametinib

To empirically determine the biological activity of deuterated trametinib and compare it to its non-deuterated parent, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Objective: To determine the direct inhibitory activity of deuterated trametinib on purified MEK1 and MEK2 enzymes.

Methodology:

-

Reagents: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 as a substrate, ATP, and the test compounds (deuterated and non-deuterated trametinib).

-

Procedure:

-

A reaction mixture containing MEK1 or MEK2, inactive ERK2, and varying concentrations of the test compounds is prepared in a kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated ERK2 is quantified using methods such as ELISA with a phospho-specific antibody, or radiometric assays measuring the incorporation of ³²P-ATP.

-

-

Data Analysis: The concentration of the inhibitor that results in 50% inhibition of MEK activity (IC50) is calculated by fitting the data to a dose-response curve.

Objective: To assess the anti-proliferative effect of deuterated trametinib on cancer cell lines with known BRAF or RAS mutations.

Methodology:

-

Cell Lines: A panel of cancer cell lines with activating BRAF mutations (e.g., A375, SK-MEL-28) or RAS mutations (e.g., HCT116, MIA PaCa-2).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of deuterated and non-deuterated trametinib.

-

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.

Objective: To confirm the on-target effect of deuterated trametinib by measuring the inhibition of ERK phosphorylation in cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells are treated with various concentrations of deuterated and non-deuterated trametinib for a specified time (e.g., 1-2 hours).

-

Protein Extraction: Cells are lysed, and total protein is quantified.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-ERK band is normalized to the total ERK band.

In Vivo Studies

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated trametinib.

Methodology:

-

Animals: Male Sprague-Dawley rats or BALB/c mice.

-

Dosing: A single oral dose of deuterated or non-deuterated trametinib is administered to separate groups of animals.

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).

-

Plasma Analysis: Plasma is separated, and the concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL/F), and volume of distribution (Vd/F) are calculated using non-compartmental analysis.

Objective: To evaluate the in vivo anti-tumor efficacy of deuterated trametinib compared to non-deuterated trametinib.

Methodology:

-

Cell Line and Animal Model: Human melanoma cells with a BRAF V600E mutation (e.g., A375) are subcutaneously implanted into immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, non-deuterated trametinib, and deuterated trametinib. The drugs are administered orally at a predetermined dose and schedule.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predefined size. The tumors are then excised for further analysis (e.g., western blot for p-ERK, immunohistochemistry).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group and compared. Statistical significance is determined using appropriate statistical tests.

Conclusion

Deuteration of trametinib at the site of its primary metabolism, the acetyl group, holds significant promise for improving its pharmacokinetic properties. A slower rate of deacetylation due to the deuterium kinetic isotope effect could lead to a longer half-life, increased drug exposure, and a more favorable therapeutic profile. While direct comparative data are not yet widely available, the established principles of deuteration and the known metabolic fate of trametinib provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a robust framework for the preclinical evaluation of deuterated trametinib, which will be crucial in determining its potential as a next-generation MEK inhibitor with enhanced clinical utility. Researchers in the field of oncology and drug development are encouraged to explore this promising avenue to potentially improve outcomes for patients with cancers driven by the MAPK pathway.

References

- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trametinib - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Trametinib, a first-in-class oral MEK inhibitor mass balance study with limited enrollment of two male subjects with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Trametinib-d4 in Advancing Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Trametinib-d4 in cancer research, with a focus on its use as a critical tool in the quantitative analysis of the potent MEK inhibitor, Trametinib. This document details the mechanism of action of Trametinib, presents quantitative data from key preclinical and clinical studies, and offers detailed experimental protocols for its investigation.

Introduction: Trametinib and the MAPK Pathway

Trametinib is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1] These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[2] In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[3] Trametinib's ability to block the phosphorylation and activation of ERK1/2 makes it an effective therapeutic agent in cancers with these mutations, notably in BRAF V600-mutant melanoma.[3]

Deuterated analogs of pharmaceutical compounds, such as this compound, are indispensable in drug development and clinical research. This compound serves as an ideal internal standard for bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to Trametinib, but with a distinct mass, allow for precise and accurate quantification of the drug in complex biological matrices like plasma.[2][4] This is crucial for pharmacokinetic and therapeutic drug monitoring studies.

Mechanism of Action of Trametinib

Trametinib exerts its anti-cancer effects by inhibiting the kinase activity of MEK1 and MEK2. This inhibition is non-competitive with ATP and prevents the phosphorylation of the downstream effector proteins, ERK1 and ERK2. The inhibition of ERK phosphorylation leads to the suppression of signaling pathways that promote cell proliferation and survival, ultimately resulting in cell cycle arrest and apoptosis in tumor cells with an activated MAPK pathway.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Trametinib-d4: Sourcing and Application for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Trametinib-d4, a deuterated analog of the potent MEK inhibitor Trametinib. This document outlines key suppliers, purchasing information, its mechanism of action within the MAPK/ERK signaling pathway, and detailed experimental protocols for its use in a research setting.

This compound serves as a critical tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies, particularly in mass spectrometry-based assays where it is used as an internal standard for the accurate quantification of Trametinib.[1][2][3][4] Its near-identical physicochemical properties to Trametinib, with the key difference of a higher mass due to deuterium substitution, allow for precise differentiation and measurement in complex biological matrices.[1][2][3][4]

This compound: Supplier and Purchasing Information

Sourcing high-purity this compound is crucial for reliable experimental outcomes. Several reputable suppliers offer this compound for research purposes. The following table summarizes key purchasing information from prominent vendors. Purity levels are generally high, though it is always recommended to request a lot-specific Certificate of Analysis (CoA) for detailed characterization.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| MedchemExpress | HY-10999S | C₂₆H₁₉D₄FIN₅O₄ | 619.42 | In-stock | Sold for research use only.[5][6] |

| Alentris Research Pvt. Ltd. | ALN-T121D01 | C₂₆H₁₉D₄FIN₅O₄ | 619.4 | Inquire | - |

| Aquigen Bio Sciences | AQ-T014535 | C₂₆H₁₉D₄FIN₅O₄ | 619.4 | In-stock | Supplied with comprehensive characterization data.[7] |

| Sussex Research Laboratories Inc. | SI200180 | C₂₆H₁₉D₄FIN₅O₄ | 619.42 | >95% (HPLC) | Isotopic Enrichment: >95%.[8][9] |

| Axios Research | AR-T02751 | C₂₆H₁₉FIN₅O₄D₄ | 619.43 | - | Used as a reference standard.[10] |

| Pharmaffiliates | PA STI 084082 | C₂₆H₁₉D₄FIN₅O₄ | 619.42 | - | Isotope labelled analog of Trametinib.[11][12] |

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

Trametinib is a highly specific and potent allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[13][14][15] It binds to a unique pocket on the MEK enzyme, preventing its phosphorylation and subsequent activation of the downstream kinases ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[8][16] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[13][16] By inhibiting MEK, Trametinib effectively blocks this oncogenic signaling. The mechanism of action for this compound is identical to that of Trametinib.

Experimental Protocols

The following are representative protocols for common assays involving Trametinib that can be adapted for use with this compound, particularly for analytical method development and validation.

Cell Viability Assay (MTS/CCK-8)

This protocol is used to assess the effect of Trametinib on the proliferation of cancer cell lines. This compound would typically not be used for this assay, but the protocol is foundational for understanding the biological activity of the parent compound.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[17][18]

-

Treatment: Treat the cells with a serial dilution of Trametinib (e.g., 0.1 nM to 10 µM) for 72 hours.[17] Include a vehicle control (e.g., 0.1% DMSO).

-

Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[18][19]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[17][19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blotting for Phospho-ERK Inhibition

This protocol is used to confirm the on-target effect of Trametinib by measuring the phosphorylation of its downstream target, ERK.

Methodology:

-

Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Trametinib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours).[20][21]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

LC-MS/MS Quantification of Trametinib in Plasma

This protocol outlines a general workflow for quantifying Trametinib in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound is used as an internal standard.

Methodology:

-

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard working solution containing this compound.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.[22][23]

-

-

LC Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both Trametinib and this compound.[22]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Trametinib to this compound against the concentration of the calibration standards.

-

Determine the concentration of Trametinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers engaged in the development and analysis of Trametinib. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. This guide provides a foundational resource for sourcing this compound and implementing its use in key experimental protocols. For specific applications, it is always recommended to consult detailed, peer-reviewed literature and the technical documentation provided by the supplier.

References

- 1. texilajournal.com [texilajournal.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Trametinib D4 | CAS No: NA [aquigenbio.com]

- 8. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]

- 9. sussex-research.com [sussex-research.com]

- 10. This compound - CAS - 871700-17-3 (non-labelled) | Axios Research [axios-research.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. TRAMETINIB DRIVES T CELL-DEPENDENT CONTROL OF K-RAS-MUTATED TUMORS BY INHIBITING PATHOLOGICAL MYELOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. dspace.library.uu.nl [dspace.library.uu.nl]

- 23. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Trametinib-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Trametinib-d4, a deuterated analog of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. The information presented is intended to support safe laboratory practices and proper experimental design.

Chemical and Physical Properties

This compound is the deuterium-labeled form of Trametinib. While specific physical and chemical property data for the deuterated form are not widely available, they are expected to be very similar to those of the parent compound, Trametinib.

Table 1: Chemical Identification of Trametinib

| Property | Value |

| Chemical Name | N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide |

| Molecular Formula | C₂₆H₂₃FIN₅O₄ |

| Molecular Weight | 615.4 g/mol |

| CAS Number | 871700-17-3 |

Hazard Identification and Safety Precautions